N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}thiophene-2-carboxamide
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Overview
Description
N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a thiophene ring, a piperidine ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}thiophene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane derivative.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Benzyl chloride, sodium hydroxide, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of neurological disorders, pain management, and inflammation.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting neuronal signaling and function.
Comparison with Similar Compounds
N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}thiophene-2-carboxamide can be compared with other similar compounds, such as:
N-{2-[(1-phenylpiperidin-4-yl)amino]ethyl}thiophene-2-carboxamide: Similar structure but with a phenyl group instead of a benzyl group.
N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}pyridine-2-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.
These compounds share structural similarities but may exhibit different chemical reactivity, biological activity, and pharmacological properties due to the variations in their functional groups and ring systems.
Properties
Molecular Formula |
C19H25N3OS |
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Molecular Weight |
343.5 g/mol |
IUPAC Name |
N-[2-[(1-benzylpiperidin-4-yl)amino]ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H25N3OS/c23-19(18-7-4-14-24-18)21-11-10-20-17-8-12-22(13-9-17)15-16-5-2-1-3-6-16/h1-7,14,17,20H,8-13,15H2,(H,21,23) |
InChI Key |
PGJASAYGTAHNBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NCCNC(=O)C2=CC=CS2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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